molecular formula C15H19N3O3S2 B2823894 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 941918-75-8

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

カタログ番号: B2823894
CAS番号: 941918-75-8
分子量: 353.46
InChIキー: PCDMCNIQBVDQGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a synthetic small molecule of significant interest in immuno-oncology research due to its potential to disrupt the PD-1/PD-L1 immune checkpoint pathway . This pathway is a critical mechanism used by cancer cells to evade immune system detection; tumor cell surface PD-L1 binds to PD-1 on T-cells, suppressing their cytotoxic activity and enabling tumor survival . Small molecule inhibitors that target this interaction can reverse immunosuppression, allowing T-cells to recognize and eliminate tumor cells . The compound features a benzothiazole core linked to a piperazine ring, a structural motif found in various pharmacologically active agents. The methylsulfonyl group is a key functional moiety that may contribute to binding affinity within the hydrophobic channel of the PD-L1 protein, potentially stabilizing its dimeric form and thereby preventing its interaction with PD-1 . Research into such novel scaffolds is crucial as the field moves beyond antibody-based therapies to address limitations like poor tumor tissue permeability . This compound presents a valuable chemical tool for researchers developing next-generation cancer immunotherapies and investigating the mechanisms of immune checkpoint blockade. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-3-14(19)17-6-8-18(9-7-17)15-16-12-5-4-11(23(2,20)21)10-13(12)22-15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDMCNIQBVDQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting from the preparation of the benzo[d]thiazole core. Common synthetic routes include:

Industrial production methods often utilize these synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield.

化学反応の分析

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.

類似化合物との比較

Structural and Functional Group Variations

Core Modifications
  • 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one (, Ref: 10-F754380): Lacks the methylsulfonyl group at position 6.
  • 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride (13) (): Replaces propanone with butanone and introduces a 4-chlorophenyl group on piperazine. The extended alkyl chain may alter pharmacokinetics.
  • Arylpiperazine-propanone derivatives (): E.g., 1-(benzo[b]thiophen-3-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one. Replaces benzothiazole with benzo[b]thiophene and adds a trifluoromethyl group. Such substitutions impact lipophilicity and target selectivity .
Substituent Variations
  • Urea derivatives (11a–11o) (): Feature a urea linker instead of propanone, with diverse aryl substituents (e.g., chloro, trifluoromethyl, methoxy).
  • Tetrazole-thio derivatives (7a–x) ():
    Incorporate tetrazole-thio groups on the piperazine-sulfonyl core. The sulfonyl group here is on the piperazine, unlike the benzothiazole-linked sulfonyl in the target compound, altering electronic effects .

Physicochemical and Analytical Data

Compound Name Molecular Weight (g/mol) Key Analytical Data Reference
Target Compound ~393.4 (calculated) N/A (no direct data)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one 301.4 Discontinued ()
Urea derivative 11a () 484.2 ([M+H]⁺) ESI-MS: 484.2; Yield: 85.1%
Compound 13 () ~449.9 Purified via flash chromatography
Anti-Trypanosoma compound 1 () ~452.9 M.p.: 209–210°C; Yield: 14%

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of a substituted benzothiazole precursor (e.g., 6-(methylsulfonyl)benzo[d]thiazol-2-amine) with a piperazine derivative. Key steps include:

  • Nucleophilic substitution to attach the piperazine ring to the benzothiazole core under reflux in ethanol or DMF .
  • Coupling with propan-1-one via a ketone linker, often using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Yield optimization requires precise control of temperature (60–80°C), solvent polarity, and reaction time .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methylsulfonyl group at C6 of benzothiazole, piperazine proton integration) .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and stability under varying pH .
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~375) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening focuses on:

  • Anticancer Activity : In vitro cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HepG2) at IC₅₀ values ≤10 µM, with comparisons to doxorubicin .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), measuring zone-of-inhibition diameters .
  • Anti-inflammatory Potential : COX-2 inhibition assays (ELISA) to evaluate reduction in prostaglandin E₂ production .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on benzothiazole or piperazine) impact biological activity?

  • Methodological Answer :

  • SAR Studies :
  • Benzothiazole Modifications : Replacing methylsulfonyl with fluoro or methoxy groups alters electron-withdrawing/donating effects, impacting receptor binding (e.g., EGFR inhibition ).
  • Piperazine Substituents : Introducing bulky groups (e.g., 4-methylphenyl) enhances metabolic stability but may reduce solubility .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like tubulin or topoisomerase II, validated by mutagenesis assays .

Q. What mechanisms underlie the compound’s anticancer effects, and how are conflicting data resolved?

  • Methodological Answer :

  • Mechanistic Probes :
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation .
  • Cell Cycle Analysis : PI staining reveals G2/M arrest, linked to tubulin polymerization inhibition .
  • Resolving Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration in media). Validate via standardized protocols (NCI-60 panel) and impurity profiling (HPLC-MS) .

Q. How can synthetic challenges (e.g., low yield in piperazine coupling) be addressed?

  • Methodological Answer :

  • Reaction Optimization :
  • Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) and improve yield (~75% vs. 50%) .
  • Employ Schlenk techniques to exclude moisture/oxygen, critical for sulfonyl group stability .
  • Byproduct Analysis : LC-MS identifies intermediates (e.g., des-methyl derivatives), guiding stoichiometric adjustments (1.2 eq. piperazine) .

Q. What computational tools predict the compound’s ADMET properties?

  • Methodological Answer :

  • In Silico Tools :
  • SwissADME : Predicts moderate permeability (LogP ~2.8) and CYP3A4-mediated metabolism .
  • ProTox-II : Flags potential hepatotoxicity (LD₅₀ ~300 mg/kg in rodents) .
  • Experimental Validation : Microsomal stability assays (rat liver microsomes) quantify metabolic half-life (t₁/₂ ~45 mins) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。